2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(1-phenylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as GW0742 and belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists.
Mécanisme D'action
GW0742 acts as a selective and potent agonist of PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by GW0742 leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function.
Biochemical and Physiological Effects
GW0742 has been shown to have various biochemical and physiological effects, including improved insulin sensitivity, reduced blood glucose levels, increased lipid metabolism, and reduced inflammation. In addition, GW0742 has been shown to have beneficial effects on cardiovascular function, such as reducing atherosclerosis and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
GW0742 has several advantages for lab experiments, including its high selectivity and potency for PPARδ, as well as its ability to cross the blood-brain barrier. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on GW0742, including investigating its potential applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as its effects on muscle function and aging. Additionally, further research is needed to elucidate the molecular mechanisms underlying the beneficial effects of GW0742 in various disease states.
Méthodes De Synthèse
The synthesis of GW0742 involves a multi-step process that begins with the reaction of 4-bromoanisole with 1-methyl-1-phenylethanol in the presence of a base to form 4-(1-methyl-1-phenylethyl)phenol. The next step involves the reaction of 4-(1-methyl-1-phenylethyl)phenol with 1-phenylethylamine in the presence of a base to form 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(1-phenylethyl)acetamide.
Applications De Recherche Scientifique
GW0742 has been extensively studied for its potential applications in various fields of medicine, including metabolic disorders, cardiovascular diseases, and cancer. In metabolic disorders, GW0742 has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote lipid metabolism. In cardiovascular diseases, GW0742 has been shown to have beneficial effects on lipid metabolism, inflammation, and atherosclerosis. In cancer, GW0742 has been shown to have anti-tumor effects by inducing apoptosis and inhibiting tumor growth.
Propriétés
IUPAC Name |
N-(1-phenylethyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-19(20-10-6-4-7-11-20)26-24(27)18-28-23-16-14-22(15-17-23)25(2,3)21-12-8-5-9-13-21/h4-17,19H,18H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAAGXRBSQHFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.